![molecular formula C9H10O2 B046911 Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)- CAS No. 117341-96-5](/img/structure/B46911.png)
Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-, also known as (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide is not well understood. However, it is believed that this compound acts as a chiral auxiliary in various organic reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. Additionally, it has been suggested that this compound may have potential applications as a chiral ligand in various catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide. However, it has been reported that this compound is non-toxic and has low environmental impact.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide is its potential as a chiral building block in organic synthesis. It has been found to be an effective chiral auxiliary in various organic reactions, allowing for the synthesis of chiral molecules with high enantioselectivity. However, one of the main limitations of this compound is its low yield in the synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for research on (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide. One potential direction is the development of new and more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including organic synthesis and material science. Finally, more research is needed to explore the potential environmental impact of this compound and its derivatives.
Synthesemethoden
The synthesis of (-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide involves a multi-step process that includes the reaction of 2,3-dihydrofuran with ethylmagnesium bromide, followed by the reaction of the resulting compound with 1,3-dibromo-1,1,3,3-tetramethyldisiloxane. The final step involves the reaction of the resulting compound with 1,3-cyclohexadiene in the presence of a palladium catalyst. The yield of this synthesis method is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
(-)-6-Methylene-spiro[3.1.0]hexane-2,2-dioxide has been found to have potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of organic synthesis. It has been used as a chiral building block in the synthesis of various organic molecules, including natural products and pharmaceuticals. Additionally, this compound has been found to have potential applications in the field of material science. It has been used as a precursor for the synthesis of various functional materials, including organic optoelectronic materials and liquid crystals.
Eigenschaften
CAS-Nummer |
117341-96-5 |
---|---|
Produktname |
Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)- |
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
6'-methylidenespiro[1,3-dioxolane-2,4'-bicyclo[3.1.0]hex-2-ene] |
InChI |
InChI=1S/C9H10O2/c1-6-7-2-3-9(8(6)7)10-4-5-11-9/h2-3,7-8H,1,4-5H2 |
InChI-Schlüssel |
FECGCUATNLPZSC-UHFFFAOYSA-N |
SMILES |
C=C1C2C1C3(C=C2)OCCO3 |
Kanonische SMILES |
C=C1C2C1C3(C=C2)OCCO3 |
Synonyme |
Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.